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Compound of Interest

Compound Name: Pentabromotoluene

Cat. No.: B047190

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystalline structure of
pentabromotoluene, a compound of interest in materials science and as a reference standard.
The following sections detail the crystallographic parameters, molecular geometry, and the
experimental protocols utilized for its structural determination, offering valuable data for
computational modeling, analytical method development, and further research.

Introduction

Pentabromotoluene (C7HsBrs) is a heavily brominated aromatic compound. Understanding its
three-dimensional structure at the atomic level is crucial for predicting its physical and chemical
properties, its behavior in different matrices, and its potential interactions. This document
summarizes the definitive crystallographic analysis of pentabromotoluene as determined by
single-crystal X-ray diffraction.

Crystallographic Data

The crystalline form of pentabromotoluene has been determined to belong to the monoclinic
space group P2i1/c.[1] The fundamental parameters of the unit cell and other relevant
crystallographic data are summarized in Table 1. This information is foundational for any
computational or comparative structural analysis.

Table 1: Crystal Data and Structure Refinement for Pentabromotoluene
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Parameter Value
Empirical Formula C7HsBrs
Formula Weight 486.62 g/mol
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a 8.52 A

b 16.54 A

¢ 9.06 A

B 115.6°
Volume 1152 As

Z (molecules per unit cell) 4

Density

Calculated Density 2.80 g/cm?3
Measured Density 2.79 g/cm3

Data Collection

Radiation Mo Ka (A = 0.7107 A)
Number of Reflections Measured 1481

Number of Independent Reflections 1004

Refinement

Final R factor 0.062

Molecular Structure and Geometry

The asymmetric unit of the crystal structure contains one molecule of pentabromotoluene.
The five bromine atoms and the methyl group are substituted on the benzene ring. The
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conformation of the molecule is influenced by the steric hindrance imposed by the bulky
bromine substituents, leading to some distortion from a perfectly planar aromatic ring. Key
intramolecular distances and angles are presented in Tables 2 and 3, respectively.

Table 2: Selected Bond Lengths in Pentabromotoluene

Bond Length (A)
C(1)-C(2) 1.41
C(2)-C(3) 1.39
C(3)-C(4) 1.41
C(4)-C(5) 1.40
C(5)-C(6) 1.39
C(6)-C(1) 1.42
C(1)-C(7) (methyl) 1.54
C(2)-Br(1) 1.89
C(3)-Br(2) 1.90
C(4)-Br(3) 1.91
C(5)-Br(4) 1.90
C(6)-Br(5) 1.88

Table 3: Selected Bond Angles in Pentabromotoluene
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Angle Degree (°)
C(6)-C(1)-C(2) 118
C(1)-C(2)-C(3) 121
C(2)-C(3)-C(4) 120
C(3)-C(4)-C(5) 119
C(4)-C(5)-C(6) 121
C(5)-C(6)-C(1) 120
C(2)-C(1)-C(7) 122
C(6)-C(1)-C(7) 120
C(1)-C(2)-Br(1) 120
C(3)-C(2)-Br(1) 119
C(1)-C(6)-Br(5) 121
C(5)-C(6)-Br(5) 119

Experimental Protocols

The structural determination of pentabromotoluene was achieved through single-crystal X-ray
diffraction analysis. The key steps of the experimental procedure are outlined below.

Crystal Growth

Single crystals of pentabromotoluene suitable for X-ray diffraction were obtained by slow
evaporation from a carbon disulfide solution. Commercially available pentabromotoluene was
dissolved in carbon disulfide at room temperature to create a saturated solution. The solution
was then allowed to evaporate slowly in a fume hood over a period of several days, resulting in
the formation of well-defined, colorless crystals.

X-ray Data Collection
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A suitable single crystal was mounted on a goniometer head. The diffraction data were
collected using a four-circle automated diffractometer with graphite-monochromated
Molybdenum Ka radiation (A = 0.7107 A). The unit cell parameters were determined from a
least-squares refinement of the setting angles of 15 accurately centered reflections. Intensity
data were collected for 1481 reflections, of which 1004 were independent and had intensities
greater than two standard deviations of the background.

Structure Solution and Refinement

The crystal structure was solved using the heavy-atom method. The positions of the five
bromine atoms were determined from a Patterson synthesis. Subsequent Fourier syntheses
revealed the positions of the carbon atoms. The structure was then refined by a full-matrix
least-squares procedure. The hydrogen atoms of the methyl group were not located in the
difference Fourier map and were not included in the final refinement. The final R factor for the
1004 observed reflections was 0.062.

Visualization of the Molecular Structure

The following diagram illustrates the molecular structure of pentabromotoluene with the atom
numbering scheme used in the crystallographic analysis.
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Caption: Molecular structure of pentabromotoluene with atom numbering.

Logical Workflow of Crystal Structure Determination

The process of determining the crystalline structure of pentabromotoluene follows a well-
established scientific workflow, from sample preparation to final data analysis and structure

validation.
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Caption: Workflow for the determination of the crystal structure of pentabromotoluene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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